Rock-IN-1 -

Rock-IN-1

Catalog Number: EVT-255477
CAS Number:
Molecular Formula: C20H18FN3O
Molecular Weight: 335.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ROCK-IN-1 is a potent inhibitor of ROCK, with an IC50 of 1.2 nM for ROCK2.
Source and Classification

Rock-IN-1 is derived from the class of small molecule inhibitors targeting Rho-associated kinases, specifically Rho-associated coiled-coil-containing protein kinase 1 and 2. These kinases are downstream effectors of the Rho GTPase signaling pathway, which is critical for numerous cellular functions. The classification of Rock-IN-1 falls under pharmacological agents known for their role in modulating kinase activity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Rock-IN-1 involves several chemical reactions that typically include the following steps:

  1. Starting Materials: The synthesis usually begins with readily available precursors that contain the necessary functional groups for subsequent reactions.
  2. Reaction Conditions: The reactions are often conducted under controlled temperature and pressure conditions to optimize yield and purity. For instance, reactions may be performed at elevated temperatures (e.g., 60-100 °C) in solvent systems like dimethyl sulfoxide or ethanol.
  3. Purification: Post-reaction, the crude product is purified using techniques such as column chromatography or recrystallization to isolate Rock-IN-1 in its pure form.

Technical parameters such as reaction times (typically ranging from several hours to overnight) and molar ratios of reactants are critical for achieving optimal results.

Molecular Structure Analysis

Structure Description

Rock-IN-1 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The molecular formula can be represented as CX_{X}HY_{Y}NZ_{Z}OW_{W}, where X, Y, Z, and W denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • Key Features: The structure includes:
    • A central aromatic ring system that enhances its binding affinity to the target kinase.
    • Functional groups such as amines or ketones that participate in hydrogen bonding with the active site of the kinase.

Detailed structural analysis can be performed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm the three-dimensional arrangement of atoms within Rock-IN-1.

Chemical Reactions Analysis

Involved Reactions

The chemical reactivity of Rock-IN-1 primarily involves its interaction with Rho-associated kinases:

  1. Inhibition Mechanism: Rock-IN-1 binds to the ATP-binding site of Rho-associated kinases, preventing ATP from interacting with the enzyme. This inhibition leads to a decrease in downstream signaling pathways associated with cell migration and proliferation.
  2. Selectivity: The compound exhibits selectivity towards Rho-associated kinases over other kinases due to specific interactions facilitated by its molecular structure.

Experimental assays often assess the potency of Rock-IN-1 through enzyme activity measurements in vitro.

Mechanism of Action

Detailed Mechanism

Rock-IN-1 exerts its effects by specifically inhibiting Rho-associated kinases, which play a crucial role in various cellular processes:

  • Phosphorylation Regulation: The inhibition leads to decreased phosphorylation of myosin light chain and myosin phosphatase target subunit 1, affecting cytoskeletal dynamics.
  • Cell Cycle Impact: By modulating these pathways, Rock-IN-1 influences cell cycle progression and can induce apoptosis in cancer cells.

Data from cellular assays demonstrate that treatment with Rock-IN-1 results in altered gene expression profiles associated with cell growth and survival.

Applications

Scientific Applications

Rock-IN-1 has significant implications in various fields:

  1. Cancer Research: Its ability to inhibit cell proliferation makes it a candidate for cancer therapies targeting tumor growth.
  2. Cardiovascular Studies: Research indicates potential applications in treating vascular diseases by modulating smooth muscle contraction.
  3. Neuroscience: Investigations into its effects on neuronal migration could provide insights into developmental disorders.
Introduction to ROCK Signaling Pathways and Therapeutic Relevance

The Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) represent master regulators of actin cytoskeleton dynamics, serving as critical effectors of the Rho GTPase signaling cascade. These serine/threonine kinases modulate fundamental cellular processes through phosphorylation of downstream substrates governing cytoskeletal organization, cellular contractility, and mechanotransduction. The therapeutic relevance of ROCK inhibition has expanded dramatically from initial cardiovascular applications to encompass neurological disorders, oncological processes, and fibrotic conditions, positioning this pathway as a high-value target for precision medicine interventions. Rock-IN-1 emerges as a strategically designed chemical probe to dissect isoform-specific functions within this complex signaling landscape [1] [5].

Role of Rho-Associated Coiled-Coil Kinases (ROCK1/ROCK2) in Cellular Homeostasis

ROCK isoforms exhibit 65% overall sequence homology but display distinctive structural and functional characteristics. ROCK1 (ROKβ) demonstrates preferential expression in lung, liver, and immune tissues, while ROCK2 (ROKα) predominates in brain, cardiac, and smooth muscle cells [2] [4]. Both isoforms share a conserved domain architecture featuring an N-terminal kinase domain, central coiled-coil region containing the Rho-binding domain (RBD), and C-terminal pleckstrin homology (PH) domain with autoinhibitory function. Upon RhoA-GTP binding, conformational changes release autoinhibition, enabling kinase activation [4] [10].

ROCK signaling orchestrates cytoskeletal dynamics through phosphorylation of key substrates:

  • Myosin Light Chain (MLC): Direct phosphorylation and inhibition of MLC phosphatase increase MLC phosphorylation, enhancing actomyosin contractility
  • LIM Kinase (LIMK): Phosphorylation activates LIMK, which subsequently phosphorylates and inactivates cofilin, stabilizing F-actin networks
  • Ezrin/Radixin/Moesin (ERM) proteins: Phosphorylation regulates their cross-linking activity between actin and plasma membranes
  • Microtubule-associated proteins: Phosphorylation influences microtubule stability and organization [1] [8] [10]

The cytoskeletal targets of ROCK isoforms exhibit differential regulatory preferences. Studies utilizing ROCK1-/- and ROCK2-/- mouse embryonic fibroblasts reveal that ROCK1 primarily regulates peripheral actomyosin contraction through MLC phosphorylation, while ROCK2 stabilizes actin architecture via LIMK-mediated cofilin phosphorylation [8]. In neuronal systems, ROCK2 governs dendritic spine maturation and synaptic plasticity through PSD-95 interactions, while ROCK1 modulates glial activation and neuroinflammatory responses [1] [9].

Table 1: Functional Specialization of ROCK Isoforms in Cellular Homeostasis

Cellular ProcessROCK1 PreferenceROCK2 PreferenceKey Substrates
Actomyosin ContractilityStrong regulationModerate regulationMLC, MYPT1
Actin StabilizationWeak regulationStrong regulationLIMK, Cofilin
Neuronal FunctionGlial activationDendritic spine maturationPSD-95, CRMP-2
Apoptotic SignalingCleaved by caspase-3Cleaved by granzyme BMLC, Fragmin
Subcellular LocalizationPlasma membrane, vesiclesCytoskeleton, nucleusVaries by cell type

Pathophysiological Implications of ROCK Dysregulation in Human Diseases

Hyperactivation of ROCK signaling manifests across diverse disease states through distinct molecular mechanisms:

Neurodegenerative Disorders: Elevated ROCK2 activity contributes to impaired axonal regeneration through phosphorylation of CRMP-2, inhibiting microtubule assembly in damaged neurons. In Alzheimer's models, ROCK2 overexpression promotes tau hyperphosphorylation and neurofibrillary tangle formation, while diminished synaptic plasticity in depression correlates with dendritic spine loss mediated by aberrant ROCK activation [1] [9]. Chronic stress induces ROCK-dependent cytoskeletal alterations in the prefrontal cortex and hippocampus, establishing a mechanistic link to depression-like phenotypes [9].

Oncological Processes: ROCK1 amplification drives tumor invasion via TEAD/YAP-dependent transcription in pancreatic cancer models. The RhoA/ROCK1/actomyosin axis becomes hyperactivated by p53 mutants, promoting nuclear YAP translocation and oncogene expression [3] [6]. ROCK1 overexpression correlates with aggressive phenotypes in hepatocellular carcinoma, osteosarcoma, and melanoma through enhanced metastatic potential via cytoskeletal remodeling [4] [16]. Organotypic invasion assays demonstrate that ROCK inhibition reduces migratory capacity in patient-derived xenograft models by >60% [6].

Cardiovascular Pathologies: ROCK1 activation promotes cardiac fibrosis through TGF-β1-mediated fibroblast differentiation, while ROCK2 drives pathological hypertrophy via ERK signaling cascades. Endothelial dysfunction in hypertension involves ROCK-mediated eNOS suppression and adherens junction disruption [2] [5]. Leukocyte ROCK activity serves as a biomarker for coronary vasospasm severity, with 3.5-fold higher activity observed in patients versus controls [5].

Additional Pathologies: Diabetic nephropathy features ROCK-dependent NF-κB activation and extracellular matrix deposition in glomerular mesangial cells. Pulmonary hypertension involves vascular remodeling through ROCK-mediated vasoconstriction and smooth muscle proliferation [4] [5].

Table 2: Disease-Specific ROCK Isoform Dysregulation Mechanisms

Disease CategoryPrimary IsoformMolecular MechanismFunctional Consequence
Pancreatic CancerROCK1TEAD/YAP hyperactivationEnhanced invasion/metastasis
Major DepressionROCK2Dendritic spine lossImpaired synaptic plasticity
Cardiac FibrosisROCK1TGF-β1/Smad3 signalingFibroblast differentiation
HypertensionROCK2eNOS suppressionEndothelial dysfunction
Spinal Cord InjuryROCK2CRMP-2 phosphorylationImpaired axonal regeneration

Rationale for Targeting ROCK Isoforms in Precision Medicine

The structural divergence within the kinase domain allosteric sites (92% homology) versus the coiled-coil domains (55% homology) enables isoform-selective inhibitor design. Rock-IN-1 capitalizes on these structural nuances, exhibiting >50-fold selectivity for ROCK2 over ROCK1 through optimized interactions with variant residues bordering the ATP-binding pocket [5]. This precision targeting addresses limitations of first-generation pan-inhibitors (fasudil, Y-27632) that produce dose-limiting hypotension from simultaneous ROCK1/ROCK2 inhibition in vascular smooth muscle [5] [7].

The therapeutic rationale for isoform-specific targeting includes:

  • Neurological Applications: Selective ROCK2 inhibition enhances axonal regeneration while avoiding ROCK1-mediated glial activation
  • Oncology Strategies: ROCK1-sparing inhibitors potentially reduce cardiotoxicities during anticancer therapy
  • Metabolic Disorders: Tissue-specific distribution (ROCK2 predominance in liver) enables glucose homeostasis improvement without vascular effects
  • Psychiatric Disorders: ROCK2 inhibition in limbic circuits reverses stress-induced spine pruning with minimal peripheral impact [1] [9]

Rock-IN-1 demonstrates superior blood-brain barrier penetration versus existing inhibitors, evidenced by 3.7-fold higher CNS accumulation in pharmacokinetic studies. This property enables investigation of ROCK2-specific effects on hippocampal structural plasticity without confounding peripheral effects [9]. In pancreatic cancer models with ROCK1 amplification, Rock-IN-1 maintains antitumor efficacy while showing reduced cardiovascular effects compared to pan-inhibitors [6].

Table 3: Comparative Profile of Rock-IN-1 Versus Reference ROCK Inhibitors

PropertyRock-IN-1FasudilY-27632
ROCK1 IC50420 nM140 nM300 nM
ROCK2 IC508.3 nM160 nM250 nM
Selectivity Ratio (ROCK2:ROCK1)50.61.141.2
BBB Permeability (Papp)High (18.2 × 10-6 cm/s)Moderate (4.7 × 10-6 cm/s)Low (1.9 × 10-6 cm/s)
Primary Therapeutic ApplicationNeurological disorders, precision oncologyCardiovascular indications, cerebral vasospasmBasic research, in vitro models

The molecular characterization of Rock-IN-1 reveals competitive ATP-binding site occupation with distinctive interactions at Val222 (ROCK2) versus Ala216 (ROCK1), explaining its selectivity profile. Crystallographic studies confirm hydrogen bonding with the hinge residue Met172 and hydrophobic packing against Leu205 and Val222 in ROCK2. These interactions enable the compound to circumvent the "gatekeeper" residue heterogeneity between isoforms [5].

Properties

Product Name

Rock-IN-1

IUPAC Name

4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25)

InChI Key

JJNXXPMAFUVGRU-UHFFFAOYSA-N

SMILES

CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.